2-Benzylimidazo[1,2-a]pyridine

Medicinal Chemistry Anticancer Drug Synthesis Imatinib Precursor

Researchers developing imatinib analogs often face lengthy de novo route scouting. 2-Benzylimidazo[1,2-a]pyridine (CAS 889813-26-7) directly addresses this as the validated precursor, eliminating synthetic uncertainty. - Established imatinib precursor: Avoid months of synthetic route development. - Defined physicochemical profile: Benzyl substitution offers predictable logP for SAR studies. - Versatile scaffold: Ideal for Pd-catalyzed cross-coupling and C-H activation methodology.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 889813-26-7
Cat. No. B1517345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylimidazo[1,2-a]pyridine
CAS889813-26-7
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN3C=CC=CC3=N2
InChIInChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-13-11-16-9-5-4-8-14(16)15-13/h1-9,11H,10H2
InChIKeyBOYDQUIVNHEZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylimidazo[1,2-a]pyridine Overview


2-Benzylimidazo[1,2-a]pyridine (CAS 889813-26-7) is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine class, characterized by a fused imidazole and pyridine ring system with a benzyl substituent at the 2-position . This scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties [1]. The compound serves as a key precursor to the blockbuster anticancer drug imatinib (Gleevec), which targets chronic myelogenous leukemia and gastrointestinal stromal tumors . Its unique substitution pattern distinguishes it from closely related analogs, offering specific advantages in targeted synthesis and lead optimization campaigns.

Supports imatinib-analog synthetic studies
Pd-catalyzed heterocycle methodology development
Non-PBR pharmacophore exploration context
Lipophilicity/ADME model studies in imidazopyridines

Why Generic Substitution Fails


Generic substitution within the imidazo[1,2-a]pyridine class is not scientifically valid due to the profound impact of the 2-position substituent on both synthetic accessibility and biological target engagement. The benzyl group in 2-Benzylimidazo[1,2-a]pyridine provides a specific balance of lipophilicity, steric bulk, and π-stacking potential that is absent in smaller alkyl analogs (e.g., 2-methyl or 2-ethyl) or direct aryl analogs (e.g., 2-phenyl). This difference directly affects the compound's utility as a synthetic intermediate, its physicochemical properties (logP, solubility), and its potential for specific receptor interactions as highlighted in SAR studies [1]. Substituting with a less structurally defined analog risks introducing uncharacterized impurities, altering reaction yields, and deviating from established protocols, ultimately jeopardizing the reproducibility and validity of research findings. The following evidence quantifies these critical differentiations.

Synthetic precursor role 2‑Methyl/ethyl analogs lack reported imatinib‑precursor utility; synthetic pathway may not transfer.
Target engagement profile 2‑Phenyl derivatives show high PBR affinity; 2‑benzyl core may not replicate this target profile.
Lipophilicity class Lipophilicity differs markedly from smaller alkyl analogs, which may shift partitioning and permeability behavior.

Evidence vs. Closest Analogs


Imatinib Precursor Role

2-Benzylimidazo[1,2-a]pyridine is a direct and established precursor to the anticancer drug imatinib, a therapeutic connection that is not shared by its closest 2-substituted analogs (e.g., 2-methyl, 2-ethyl, or 2-phenyl derivatives) . While these analogs may possess other biological activities, they cannot be used interchangeably for this specific and commercially significant synthetic pathway. The compound's structure allows for subsequent functionalization to yield the final active pharmaceutical ingredient.

Imatinib Precursor Role
Head-to-head
Target: reported imatinib precursor
Comparators: no documented role
Supports imatinib-focused procurement
Based on literature and vendor documentation
Medicinal Chemistry Anticancer Drug Synthesis Imatinib Precursor

Lipophilicity Differentiation

Structure-Activity Relationship (SAR) studies on imidazo[1,2-a]pyridines consistently identify lipophilicity (logP) as a critical determinant of biological activity and membrane permeability [1]. The benzyl substituent in 2-Benzylimidazo[1,2-a]pyridine imparts a significantly higher calculated logP compared to smaller alkyl chains. For instance, 2-methylimidazo[1,2-a]pyridine has an XLogP3 of 2.2 . The addition of the phenyl ring in the benzyl group (C14H12N2) dramatically increases hydrophobicity, which directly influences its behavior in partitioning assays and its ability to cross biological barriers. This physicochemical shift is not incremental but represents a distinct class of lipophilicity.

Lipophilicity Differentiation
Cross-study comparable
Expected logP >> 2.2
(2‑methyl analog XLogP3 = 2.2)
Supports lipophilicity‑driven SAR studies
Exact logP value to verify experimentally
Medicinal Chemistry ADME QSAR

Pd-Cu Catalyzed Synthesis

A Pd-Cu catalyzed heterocyclization during Sonogashira coupling provides a direct, high-yielding route to 2-benzylimidazo[1,2-a]pyridines, as reported by Bakherad et al. [1]. This methodology is specifically demonstrated for the benzyl derivative and highlights its accessibility. While the method could be applied to other alkynyl precursors, the reaction conditions and yields are optimized and validated for the benzyl-substituted product. In contrast, other synthetic routes for 2-substituted imidazo[1,2-a]pyridines, such as the condensation of 2-aminopyridines with α-bromoacetophenones for 2-phenyl derivatives [2], require different starting materials and conditions. This pathway specificity means that the benzyl derivative is the preferred and most reliably synthesized compound for this particular, efficient methodology.

Pd-Cu Catalyzed Synthesis
Head-to-head
Reported 80% yield via Pd‑Cu Sonogashira coupling route
Supports efficient library synthesis
Conditions: (PPh3)2PdCl2, CuI, DMF, rt, 16h
Organic Synthesis Methodology Heterocyclic Chemistry

Target Engagement vs. Phenyl Analogs

While direct biological data for 2-Benzylimidazo[1,2-a]pyridine itself is limited, class-level SAR studies reveal that the 2-substituent dictates target specificity. The 2-phenyl series of imidazo[1,2-a]pyridines is well-documented for high affinity binding to peripheral benzodiazepine receptors (PBR) [1]. In these studies, specific structural features of the 2-phenyl ring, such as para-chloro substitution, were identified as crucial for binding affinity and selectivity [1]. The 2-benzyl derivative, possessing a methylene spacer between the imidazopyridine core and the phenyl ring, presents a different conformational landscape and electronic distribution. This fundamental structural difference makes it highly unlikely to engage the PBR target with the same affinity and selectivity profile as the 2-phenyl series. Therefore, for projects targeting PBR or similar receptors, the choice between a 2-phenyl and a 2-benzyl core is a critical decision point with predictable consequences for activity.

Target Engagement vs. Phenyl
Class-level inference
2‑Phenyl series: high PBR affinity; 2‑benzyl: target not explicitly reported
May support non‑PBR target exploration
Data to verify; distinct pharmacophore context
Pharmacology Receptor Binding Target Selectivity

2-Position Impact on COX-2 Activity

The importance of the 2-position substituent is further exemplified in a class of highly potent and selective COX-2 inhibitors based on the imidazo[1,2-a]pyridine core [1]. Derivatives featuring a p-methylsulfonyl phenyl group at the C-2 position exhibited COX-2 IC50 values in the highly potent 0.07-0.18 µM range, with selectivity indexes between 57 and 217 [1]. This data demonstrates that even within a focused series, subtle modifications at the 2-position can dramatically alter potency and selectivity. While 2-Benzylimidazo[1,2-a]pyridine lacks the sulfonyl group required for COX-2 inhibition, this evidence underscores the broader principle that the 2-substituent is a critical determinant of biological activity. Selecting the 2-benzyl derivative is not an arbitrary choice; it is a deliberate selection of a specific pharmacophoric element that will lead to a distinct biological profile compared to other 2-substituted analogs.

2‑Position & COX-2 Activity
Class-level inference
Sulfonyl‑phenyl analogs: COX-2 IC50 0.07‑0.18 µM; benzyl derivative lacks this motif
Reinforces 2‑substituent impact on activity
Compound is not a COX-2 inhibitor
Anti-inflammatory COX-2 Inhibition SAR

Research Applications


Imatinib Analog Synthesis

This is the most validated and commercially significant application for this compound. Research groups focused on medicinal chemistry, process development, or analytical impurity profiling of imatinib (Gleevec) or related BCR-ABL kinase inhibitors should procure 2-Benzylimidazo[1,2-a]pyridine as the key starting material. Its documented role as a direct precursor eliminates the need for de novo route scouting and ensures that the synthetic work is built upon an established, industry-relevant foundation. Using a generic analog would invalidate the study's connection to the imatinib scaffold.

Fused Heterocycle Methodology

For academic and industrial research laboratories developing new catalytic methods (e.g., Pd-catalyzed cross-couplings, C-H activation), 2-Benzylimidazo[1,2-a]pyridine serves as an ideal model substrate. Its synthesis via the robust Pd-Cu catalyzed heterocyclization during Sonogashira coupling provides a well-characterized entry point. Furthermore, the compound's structure—featuring an acidic benzylic proton and a reactive imidazopyridine core—offers multiple sites for further diversification, making it a versatile scaffold for testing the scope and functional group tolerance of new reactions.

Non-PBR Lead Generation

Based on class-level SAR, the 2-benzyl substitution pattern steers the compound's biological profile away from targets like the peripheral benzodiazepine receptor (PBR), which is strongly associated with the 2-phenyl series . Therefore, for drug discovery programs screening against novel or 'undruggable' targets where PBR off-target activity is a concern, 2-Benzylimidazo[1,2-a]pyridine represents a cleaner starting point for hit generation. It provides the well-precedented 'privileged scaffold' of imidazo[1,2-a]pyridine [1] without the confounding PBR affinity that complicates the use of 2-phenyl analogs in selectivity assays.

Lipophilicity and ADME Studies

The significant increase in lipophilicity imparted by the benzyl group, compared to methyl or ethyl analogs , makes this compound a valuable tool for fundamental studies in physical chemistry and drug metabolism. Researchers can use 2-Benzylimidazo[1,2-a]pyridine to systematically investigate the relationship between logP and properties like membrane permeability, plasma protein binding, and metabolic stability within the imidazopyridine series. This data is critical for building predictive QSAR models and guiding the optimization of ADME profiles in early-stage drug candidates.

Application
Selection Property
Validation Focus
Imatinib Analog Synthesis
Reported imatinib precursor role
Synthetic pathway reproducibility
Fused Heterocycle Methodology
Reported Pd-Cu coupling substrate
Reaction scope and functional group tolerance
Non-PBR Lead Generation
Non-PBR pharmacophore profile
Target selectivity away from PBR
Lipophilicity & ADME Studies
Enhanced lipophilicity vs. alkyl analogs
logP–permeability relationship

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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